Home > Products > Screening Compounds P77649 > 6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline -

6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-6110919
CAS Number:
Molecular Formula: C22H29NO4
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound serves as a precursor in synthesizing novel chiral catalysts. [] Its crystal structure lacks hydrogen bonding, and the six-membered ring containing nitrogen adopts a half-boat conformation. []

1-N-(3'-hydroxypropyl)-6-methyluracil

Compound Description: This uracil acyclonucleoside exhibits competitive inhibition against enzymes involved in dTMP and dGMP synthesis. [] In tumor homogenates, it reduced dTTP and dGTP content in the acid-soluble fraction and inhibited [14C]dThd and [14C]dGuo incorporation into DNA. []

1-N-(3'-hydroxypropyl)-5,6-tetramethyleneuracil

Compound Description: This uracil acyclonucleoside, like the previous compound, acts as a competitive inhibitor of dTMP and dGMP synthesis enzymes. [] It also similarly reduced dTTP and dGTP content and impeded [14C]dThd and [14C]dGuo incorporation into DNA in tumor homogenates. []

1-(4-chlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This 1,2,3,4-tetrahydroisoquinoline derivative demonstrated mixed inhibition of dTMP and dGMP synthesis and reduced dTTP and dGTP content in the acid-soluble fraction of neurofibrosarcoma cytosol. [] Notably, it lacked activity in ovarian cancer cytosol. []

1-(2,3-dichlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This is another 1,2,3,4-tetrahydroisoquinoline derivative exhibiting mixed inhibition of dTMP and dGMP synthesis and reducing dTTP and dGTP content in neurofibrosarcoma cytosol, with no activity observed in ovarian cancer cytosol. []

1-(3-methoxyphenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This 1,2,3,4-tetrahydroisoquinoline derivative also exhibits mixed inhibition of dTMP and dGMP synthesis and reduces dTTP and dGTP content in the acid-soluble fraction of neurofibrosarcoma cytosol, but not in ovarian cancer cytosol. []

2-naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI 53)

Compound Description: This compound effectively reduces nitric oxide (NO) production and inducible nitric-oxide synthase (iNOS) protein induction by lipopolysaccharide (LPS) both in vitro and in vivo. [] It achieves this by inhibiting the Tyk2/JAK2-STAT-1 pathway and LPS-mediated interferon-β production and NF-κB activation. []

(+/-)-6,7-Dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound served as a lead compound in a study focused on developing bradycardic agents. [] Researchers explored structural modifications to the tetrahydroisoquinoline and terminal aromatic rings to improve its potency and efficacy. []

(R)-10a

Compound Description: This 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative demonstrated potent bradycardic activity in rats with minimal impact on blood pressure after oral administration. [] It also inhibited I(f) currents in guinea pig pacemaker cells. []

N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride (Compound 8)

Compound Description: This compound was identified as a selective COX-1 inhibitor and was found to interact with P-glycoprotein. []

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (Compound 17)

Compound Description: This compound demonstrated sub-micromolar selective COX-2 inhibitory activity and was also found to interact with P-glycoprotein. []

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline)

Compound Description: This compound forms from the reaction of isatin with 2-(3,4-dimethoxyphenyl)ethylamine in an acidic aqueous solution. [] Its formation showcases a synthetic route to create spiro compounds containing the tetrahydroisoquinoline moiety.

6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline)

Compound Description: This compound forms alongside its isomer, 8-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline), from the reaction of 2-(3-hydroxy-4-methoxyphenyl)ethylamine with isatin in an acidic aqueous solution. []

8-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline)

Compound Description: This compound is an isomer of the previous compound, differing only in the position of the hydroxyl group on the tetrahydroisoquinoline ring. [] It forms alongside the previous compound in the same reaction between 2-(3-hydroxy-4-methoxyphenyl)ethylamine and isatin. []

6-hydroxy-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound forms, alongside the previously mentioned spirans, from the reaction of 2-(3-hydroxy-4-methoxyphenyl)ethylamine and benzylamine with isatin. [] Its formation indicates the potential for alternative reaction pathways and the influence of different amine partners on the reaction outcome.

Properties

Product Name

6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-diethoxy-1-(3-ethoxy-4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C22H29NO4/c1-5-25-19-13-16(8-9-18(19)24-4)22-17-14-21(27-7-3)20(26-6-2)12-15(17)10-11-23-22/h8-9,12-14,22-23H,5-7,10-11H2,1-4H3

InChI Key

JZWUBMJGRUCSEH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OCC)OCC

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC)OCC)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.